molecular formula C6H7ClN2O2 B1362313 2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide CAS No. 69000-39-1

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B1362313
CAS No.: 69000-39-1
M. Wt: 174.58 g/mol
InChI Key: XXWIBXGRFWHVCP-UHFFFAOYSA-N
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Description

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide is an organic compound with the molecular formula C6H7ClN2O2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

It is known to haveanti-inflammatory and analgesic properties , suggesting that it may interact with targets involved in inflammation and pain signaling pathways.

Mode of Action

It is known toinhibit the production of prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a key role in mediating inflammation and pain. By inhibiting PGE2 production, this compound can potentially reduce inflammation and alleviate pain.

Result of Action

As a result of its action, 2-chloro-N-(3-methylisoxazol-5-yl)acetamide can potentially reduce inflammation and alleviate pain . These effects are likely due to its inhibition of PGE2 production, which in turn reduces the activation of inflammatory and pain signaling pathways.

Biochemical Analysis

Biochemical Properties

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and biochemical functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, this compound can inhibit key enzymes involved in the synthesis and degradation of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide typically involves a series of organic reactions. One common method includes the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide in the presence of a base, such as triethylamine, to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIBXGRFWHVCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380882
Record name 2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69000-39-1
Record name 2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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